molecular formula C10H19NO4 B1454747 cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1932390-62-9

cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1454747
CAS No.: 1932390-62-9
M. Wt: 217.26 g/mol
InChI Key: KSUUHOYXJWSXIA-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1932390-62-9) is a piperidine derivative with a molecular formula of C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol . It features a six-membered piperidine ring substituted with hydroxyl groups at the cis-3 and cis-5 positions and a tert-butyl ester group at the 1-position. This compound is marketed as a versatile small-molecule scaffold for pharmaceutical and chemical research, though commercial availability has been discontinued as of 2025 .

Properties

IUPAC Name

tert-butyl (3S,5R)-3,5-dihydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUUHOYXJWSXIA-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932390-62-9
Record name tert-butyl (3R,5S)-3,5-dihydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1932390-62-9) is a piperidine derivative characterized by its unique structural features, including hydroxyl groups at the 3 and 5 positions and a tert-butyl ester group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the modulation of neurotransmitter systems and applications in treating neurological disorders.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.26 g/mol
  • Purity : Typically ≥ 95%

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily related to its interaction with neurotransmitter systems. The presence of hydroxyl groups enhances its potential for biological interactions, making it a candidate for further pharmacological studies.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylateC10H19NO4Different stereochemistry; potential for varied activity
cis-3,5-Dihydroxy-piperidine-1-carboxylic acidC9H15NO3Parent compound; lacks tert-butyl ester
4-Hydroxy-L-prolineC5H9NO3Used in peptide synthesis; different structural framework

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter receptors. Preliminary studies suggest that it may influence neurotransmission pathways, although specific receptor interactions remain to be fully elucidated. The structural features of the compound indicate potential binding affinities that warrant further investigation.

Case Studies and Research Findings

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationPotential influence on neurotransmission pathways,
Antimicrobial ActivityActivity against M. tuberculosis
CytotoxicityVarying IC50 values across different cell lines

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester C₁₀H₁₉NO₄ 217.26 cis-diol, tert-butyl ester Pharmaceutical scaffolding
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl, carboxylic acid Kinase inhibitor synthesis
cis-3,5-di-O-Caffeoylquinic acid C₂₅H₂₄O₁₂ 516.45 Caffeoyl esters, cis-diol Antioxidant studies
cis-3,as-6,cis-8-Dodecatrien-1-ol C₁₂H₂₀O 196.30 Polyunsaturated alcohol Pheromone research

Preparation Methods

Starting Materials and Initial Steps

  • Starting Material : The synthesis typically begins with 3-pyridone or a related piperidine precursor.
  • Hydrogenation : 3-pyridone is hydrogenated under rhodium on carbon catalyst (0.5–2% by weight) at 80–100 °C, 4–6 MPa hydrogen pressure for 32–60 hours to yield 3-hydroxypiperidine.

Resolution and Stereochemical Control

  • The racemic 3-hydroxypiperidine is subjected to resolution by forming diastereomeric salts with a resolving agent such as D-pyroglutamic acid in ethanol.
  • The mixture is refluxed and then cooled to -5 °C to precipitate the (S)-3-hydroxypiperidine D-pyroglutamate salt.
  • This salt is filtered, washed, and dried to isolate the enantiomerically enriched intermediate.

Protection with tert-Butyl Group

  • The (S)-3-hydroxypiperidine D-pyroglutamate salt is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions at 20–30 °C for 3–6 hours.
  • Post-reaction, the mixture undergoes extraction (commonly with ethyl acetate), drying, concentration, and recrystallization to afford (S)-N-Boc-3-hydroxypiperidine.

Introduction of the Second Hydroxyl Group and Final Compound Formation

  • Subsequent hydroxylation at the 5-position and further functional group manipulations yield the cis-3,5-dihydroxy configuration.
  • The final tert-butyl ester of cis-3,5-dihydroxypiperidine-1-carboxylic acid is purified to high purity (≥97%).

Industrial Scale Synthesis and Optimization

Step Conditions Yield (%) Notes
Hydrogenation of 3-pyridone Rh/C catalyst, 90 °C, 5 MPa H2, 48h 96.3 High yield, catalyst recyclable
Resolution with D-pyroglutamic acid Reflux in 95% ethanol, cooling to -5 °C 55 (based on 3-hydroxypiperidine) Use of cost-effective, recyclable resolving agent
Boc Protection Boc2O, basic, 20–30 °C, 3–6h High Extraction with ethyl acetate, recrystallization
  • Continuous flow microreactor technology is employed in some industrial processes to improve reaction efficiency, reduce waste, and enable scalability.
  • Optimization focuses on maximizing yield and purity while minimizing cost by recycling resolving agents and catalysts.

Research Findings and Advantages

  • The use of D-pyroglutamic acid as a resolving agent is advantageous due to its low cost and recyclability, improving the economic feasibility of the synthesis.
  • The stereoselective resolution method allows production of the (3S,5S) isomer with high enantiomeric purity.
  • The tert-butyl protecting group is stable under various reaction conditions and can be removed selectively if needed.
  • The synthetic route avoids expensive chiral starting materials and complex multi-step reactions, making it suitable for industrial application.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Outcome/Notes
Hydrogenation 3-pyridone, Rh/C catalyst, H2, 90 °C Reduce pyridone to 3-hydroxypiperidine High yield, catalyst recyclable
Resolution D-pyroglutamic acid, ethanol, reflux, cooling Enantiomeric enrichment 55% yield, cost-effective resolving agent
Boc Protection Di-tert-butyl dicarbonate, base, 20–30 °C Protect amine as tert-butyl carbamate High purity product
Hydroxylation & Purification Various hydroxylation agents, purification steps Install 5-hydroxyl, finalize structure cis-3,5-dihydroxy stereochemistry

Q & A

Q. Q1. What are the key considerations for synthesizing cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester with high stereochemical purity?

Methodological Answer: The synthesis of this compound requires precise control over reaction conditions to preserve the cis configuration of the hydroxyl groups. Common steps include:

  • Hydroxylation and protection : Use of tert-butyl esters to protect carboxylic acid groups during multi-step reactions, as seen in analogous piperidine derivatives (e.g., tert-butyl ester protection in ).
  • Stereochemical control : Employing chiral auxiliaries or catalysts to favor the cis configuration. For example, asymmetric hydrogenation or enzymatic resolution may be applied, as suggested by synthesis protocols for structurally similar compounds ().
  • Purification : Chromatographic techniques (e.g., HPLC with chiral columns) to isolate the cis isomer from potential trans byproducts .

Q. Q2. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Structural confirmation involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify the tert-butyl ester group (characteristic peaks at ~1.4 ppm for tert-butyl) and hydroxyl proton coupling patterns (e.g., vicinal diols in cis vs. trans configurations) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : For unambiguous stereochemical assignment, though this requires high-purity crystalline samples .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility may arise from variations in:

  • Crystallinity : Amorphous vs. crystalline forms (e.g., notes missing solubility data for similar compounds, highlighting the need for standardized characterization).
  • Experimental conditions : Temperature, solvent polarity, and pH (e.g., shows hydrolysis of tert-butyl esters under acidic/basic conditions, which could alter solubility).
    Resolution strategy :

Replicate experiments using identical solvents and conditions.

Characterize solid-state forms via Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

Use dynamic light scattering (DLS) to assess aggregation in solution .

Q. Q4. What strategies optimize the removal of the tert-butyl ester protecting group without degrading the cis-3,5-dihydroxy-piperidine core?

Methodological Answer: The tert-butyl ester is typically cleaved under acidic conditions, but the hydroxyl groups may require protection to prevent side reactions:

  • Stepwise deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to minimize acid-sensitive functional group degradation ().
  • Alternative reagents : HCl in dioxane for milder conditions, as demonstrated in for analogous ester hydrolysis.
  • Monitoring : LC-MS to track reaction progress and detect intermediates .

Q. Q5. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer: Computational approaches include:

  • Molecular docking : Screen against targets like enzymes or receptors (e.g., notes piperidine derivatives’ potential in neurological disorders).
  • QSAR modeling : Correlate structural features (e.g., hydroxyl positioning, steric bulk) with activity data from analogs ().
  • ADMET prediction : Assess pharmacokinetic properties (e.g., logP for membrane permeability) using tools like SwissADME .

Q. Q6. What experimental designs validate the stability of this compound under varying storage conditions?

Methodological Answer: Design a stability study with:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Analytical endpoints : HPLC purity, NMR for structural integrity, and Karl Fischer titration for moisture content.
  • Long-term stability : Store samples at –20°C, 4°C, and 25°C, with periodic testing over 6–12 months ( recommend similar protocols for labile esters) .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting reports on the reactivity of the tert-butyl ester group in this compound?

Methodological Answer: Contradictions may stem from:

  • Reagent purity : Impurities (e.g., residual acids/bases) in solvents can accelerate ester hydrolysis ( highlights tert-butyl ester instability under acidic conditions).
  • Reaction scale : Bulk vs. small-scale reactions may differ in heat transfer and mixing efficiency.
    Resolution :
  • Standardize reagents (e.g., use freshly distilled TFA).
  • Conduct kinetic studies under controlled conditions (e.g., variable-temperature NMR) to map degradation pathways .

Q. Q8. What are the best practices for scaling up the synthesis of this compound while maintaining yield and purity?

Methodological Answer: Scale-up challenges include:

  • Exothermic reactions : Use jacketed reactors for temperature control ( describe flow chemistry for similar piperidines).
  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., optimize solvent mixtures via ternary phase diagrams).
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
cis-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.